molecular formula C25H20N4O6-2 B10778260 (3R)-3-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(2-methoxyphenyl)-4-oxidophenyl]-4-hydroxy-4-oxobutanoate

(3R)-3-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(2-methoxyphenyl)-4-oxidophenyl]-4-hydroxy-4-oxobutanoate

Cat. No. B10778260
M. Wt: 472.4 g/mol
InChI Key: HVNXYZZCSQONQC-OAHLLOKOSA-L
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Chemical Reactions Analysis

CRA_17312 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CRA_17312 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, such as enzymes and receptors. In medicine, CRA_17312 is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CRA_17312 involves its interaction with specific molecular targets and pathways. One known target is Trypsin-1, an enzyme involved in various biological processes. CRA_17312 binds to Trypsin-1 and inhibits its activity, leading to downstream effects on cellular functions .

Comparison with Similar Compounds

CRA_17312 is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include other phenylbenzimidazoles, such as 2-phenylimidazole and 3-phenylpropanoic acid . These compounds share a similar core structure but differ in their substituents and overall biological activity.

properties

Molecular Formula

C25H20N4O6-2

Molecular Weight

472.4 g/mol

IUPAC Name

(3R)-3-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(2-methoxyphenyl)-4-oxidophenyl]-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C25H22N4O6/c1-35-20-5-3-2-4-14(20)16-8-13(15(25(33)34)11-21(30)31)9-17(22(16)32)24-28-18-7-6-12(23(26)27)10-19(18)29-24/h2-10,15,32H,11H2,1H3,(H3,26,27)(H,28,29)(H,30,31)(H,33,34)/p-2/t15-/m1/s1

InChI Key

HVNXYZZCSQONQC-OAHLLOKOSA-L

Isomeric SMILES

COC1=CC=CC=C1C2=C(C(=CC(=C2)[C@@H](CC(=O)[O-])C(=O)O)C3=NC4=C(N3)C=C(C=C4)C(=N)N)[O-]

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=CC(=C2)C(CC(=O)[O-])C(=O)O)C3=NC4=C(N3)C=C(C=C4)C(=N)N)[O-]

Origin of Product

United States

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